1-(3-Phenyl-1,2,4-oxadiazol-5-yl)-2-naphthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Phenyl-1,2,4-oxadiazol-5-yl)-2-naphthol is an organic compound that features a unique structure combining a naphthalen-2-ol moiety with a 1,2,4-oxadiazole ring substituted with a phenyl group. This compound is part of the broader class of oxadiazoles, which are known for their diverse applications in medicinal chemistry, material science, and other fields .
Preparation Methods
The synthesis of 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)-2-naphthol typically involves the cyclization of appropriate precursors. One common method includes the reaction of a naphthalen-2-ol derivative with a phenyl-substituted amidoxime under cyclization conditions to form the oxadiazole ring . Industrial production methods may involve optimized reaction conditions such as the use of specific catalysts and solvents to enhance yield and purity .
Chemical Reactions Analysis
1-(3-Phenyl-1,2,4-oxadiazol-5-yl)-2-naphthol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The phenyl and naphthalen-2-ol groups can undergo electrophilic and nucleophilic substitution reactions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Phenyl-1,2,4-oxadiazol-5-yl)-2-naphthol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Research has explored its use in drug development, particularly for its potential as an anti-infective and anticancer agent
Mechanism of Action
The mechanism of action of 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)-2-naphthol involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes . In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .
Comparison with Similar Compounds
1-(3-Phenyl-1,2,4-oxadiazol-5-yl)-2-naphthol can be compared with other oxadiazole derivatives, such as:
1,2,3-Oxadiazole: Known for its different electronic properties and reactivity.
1,2,5-Oxadiazole:
1,3,4-Oxadiazole: Widely studied for its medicinal properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(3-phenyl-1,2,4-oxadiazol-5-yl)naphthalen-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2/c21-15-11-10-12-6-4-5-9-14(12)16(15)18-19-17(20-22-18)13-7-2-1-3-8-13/h1-11,21H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMLOFLOMQPIJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=CC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.